![molecular formula C11H13BrF4OSi B2754937 (2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane CAS No. 1836233-49-8](/img/structure/B2754937.png)
(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS), and its structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, (4-bromophenoxy)trimethylsilane has a density of 1.2±0.1 g/cm3, a boiling point of 215.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Scientific Research Applications
ipso Halogenation and Bromination of Phenols
In the field of halogenation, research has shown that bromination of phenols, such as p-cresol and 3,4-dimethylphenol, in trifluoromethanesulfonic acid leads to bromo derivatives with bromine meta to hydroxyl. This process involves the intermediate formation of a bromodienone and its rearrangement. The study provides insight into the isomerization, disproportionation of bromophenols, and the dienone–phenol rearrangement of bromodienones, offering valuable information for chemical synthesis and modification techniques (Fischer & Henderson, 1983).
Tetramesityldisilene: A Stable Compound with a Silicon-Silicon Double Bond
Research into the stability and reactivity of silicon-containing compounds led to the discovery of tetramesityldisilene, a compound that can be isolated as a stable solid at room temperature. This compound is notable for its silicon-silicon double bond, which, akin to carbon olefins, undergoes addition reactions. This finding opens up new avenues for the study of silicon chemistry and the development of novel silicon-based materials (West, Fink, & Michl, 1981).
Synthesis and Transformation of [difluoro(phenylseleno)methyl]-trimethylsilane
The development of [difluoro(phenylseleno)methyl]trimethylsilane (PhSeCF(2)TMS) has provided a new strategy for the nucleophilic difluoromethylation of carbonyl compounds. This compound serves as an efficient reagent for incorporating the difluoro(phenylseleno)methyl group into various compounds, showcasing a novel approach in the synthesis of difluoromethyl-containing molecules. The resulting alcohols can be further transformed, expanding the toolkit available for organic synthesis and functional group modification (Qin et al., 2005).
Safety And Hazards
properties
IUPAC Name |
[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGYOBBHWWETQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=C(C=C1)Br)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF4OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane |
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